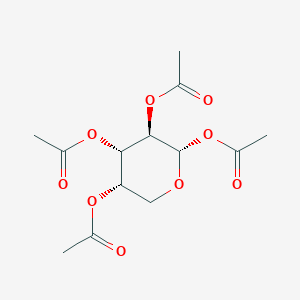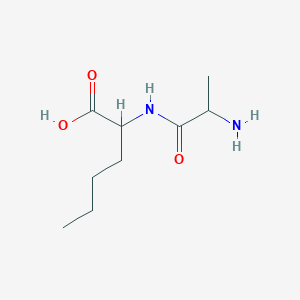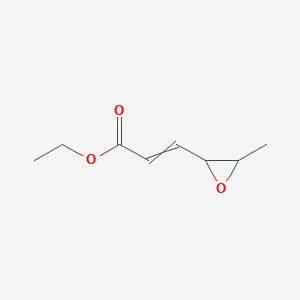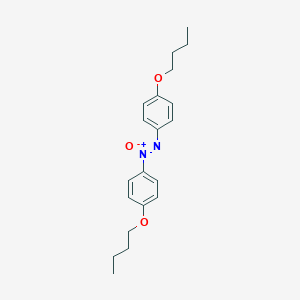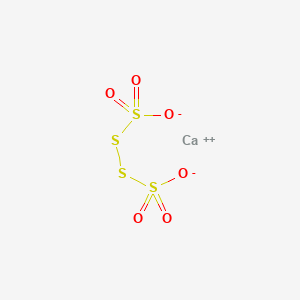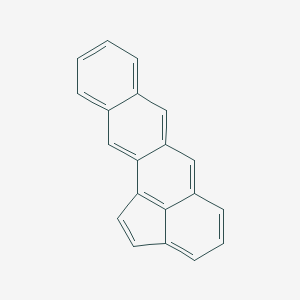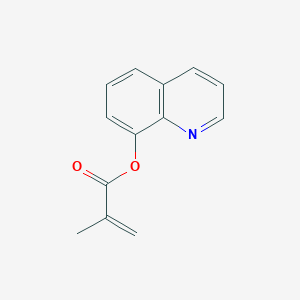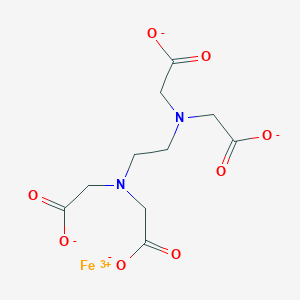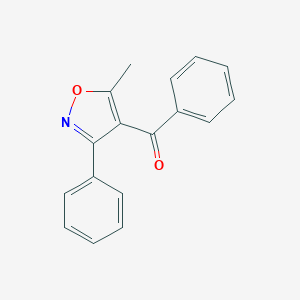
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, commonly known as MPA, is a chemical compound that has been extensively studied for its various applications in scientific research. MPA belongs to the class of isoxazole derivatives and is widely used as a research tool in the field of neuroscience and pharmacology.
作用機序
MPA acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. MPA enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
生化学的および生理学的効果
MPA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties and can induce sleep in mice. MPA has been shown to increase the duration of the open state of the GABA-A receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron.
実験室実験の利点と制限
One of the main advantages of MPA is its high potency and selectivity for GABA-A receptors. It has a low toxicity and is well-tolerated in animal models. MPA is also readily available and can be synthesized in large quantities. However, one of the limitations of MPA is that it has a short half-life and is rapidly metabolized in vivo. This can limit its use in certain experiments, and alternative compounds may be more suitable.
将来の方向性
There are several future directions for the research of MPA. One area of interest is the development of novel compounds that target GABA receptors with higher potency and selectivity. Another area of interest is the study of the role of GABA receptors in various neurological disorders, and the potential for GABA receptor modulators as therapeutic agents. Additionally, the development of new methods for synthesizing MPA and related compounds could lead to improved efficiency and yield.
合成法
The synthesis of MPA involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of (5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, which is then purified using column chromatography. The yield of MPA is generally high, and the purity can be increased by further purification techniques.
科学的研究の応用
MPA has been extensively used as a research tool in the field of neuroscience and pharmacology. It is commonly used to study the function of GABA receptors and their role in various neurological disorders such as anxiety, depression, and epilepsy. MPA has also been used to study the effects of drugs that target GABA receptors, such as benzodiazepines and barbiturates.
特性
CAS番号 |
14677-93-1 |
|---|---|
製品名 |
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO2/c1-12-15(17(19)14-10-6-3-7-11-14)16(18-20-12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChIキー |
VOHIVHYGFMOJFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
その他のCAS番号 |
14677-93-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



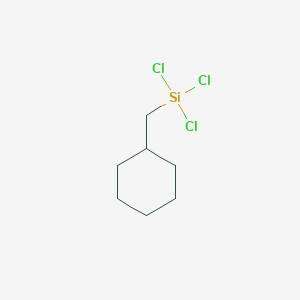
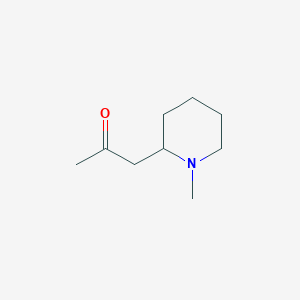
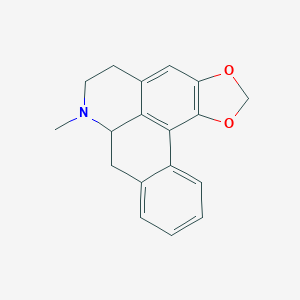
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
